3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione
Description
This compound features a pyrrolidine ring substituted at the 3-position with a propanoyl group bearing a 4-(methylsulfanyl)phenyl moiety. The methylsulfanyl (SCH₃) group on the phenyl ring introduces moderate lipophilicity and may influence electronic properties, while the oxazolidine-dione core contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHNSQYUYVWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating nucleophilic attack on the aldehyde. Subsequent cyclization and oxidation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the oxazolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
The compound 3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione is a complex molecule with significant potential in various scientific research applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Synthesis Table
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Pyrrolidine precursor + base | 75 |
| 2 | Nucleophilic Substitution | Methylsulfanyl precursor | 80 |
| 3 | Cyclization | Activating agents (e.g., acid chlorides) | 70 |
Antifungal Activity
Research has shown that compounds similar to This compound exhibit antifungal properties. A study demonstrated that derivatives of oxazolidines can inhibit fungal growth effectively, suggesting potential use in treating fungal infections .
Anticancer Potential
Preliminary studies indicate that oxazolidine derivatives can have anticancer effects. For example, compounds that share structural similarities with our target compound have shown promise in inhibiting cancer cell proliferation in vitro. This effect is hypothesized to result from their ability to interfere with cellular signaling pathways involved in tumor growth .
Case Study 1: Antifungal Efficacy
In a controlled study at Syngenta, various synthesized oxazolidine compounds were tested against common fungal strains. The results indicated that certain derivatives exhibited antifungal activity superior to existing treatments, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of oxazolidine derivatives on breast cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting that further development could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, differing in core heterocycles, substituents, or functional groups:
Functional Group Impact on Properties
- Methylsulfanyl (SCH₃) vs. Chloro (Cl) : The SCH₃ group in the target compound is less electronegative than Cl in ’s pyrazole derivative, which may enhance membrane permeability but reduce oxidative stability .
- Oxazolidine-2,4-dione vs.
- Pyrrolidinyl vs. Pyridyl : The pyrrolidine in the target offers conformational flexibility, whereas the pyridyl group in ’s oxadiazole derivative could enhance water solubility and metal coordination .
Hypothetical Bioactivity Comparison
While direct activity data for the target compound are unavailable, structural parallels suggest:
- Antimicrobial Potential: Quinazoline-2,4-dione derivatives in exhibit antimicrobial activity, implying that the target’s oxazolidine-dione core may share similar mechanisms (e.g., enzyme inhibition) .
- Antiviral Applications : ’s oxadiazole-pyrrolidine hybrids show antiviral profiling, suggesting the target’s pyrrolidinyl group could interact with viral proteases or polymerases .
- Metabolic Stability : The oxazolidine-dione core may confer greater resistance to hydrolysis compared to ester-containing analogues in .
Biological Activity
3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione, a compound with the CAS number 1903453-52-0, has attracted attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 348.4 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1903453-52-0 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance biological activity .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Similar compounds have been reported to activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism has been linked to neuroprotective effects in models of oxidative stress .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of oxazolidine can modulate inflammatory pathways. For instance, pyrrolidine dithiocarbamate (PDTC), a related compound, has shown efficacy in inhibiting NF-κB signaling pathways, which are critical in inflammatory responses . This indicates that the oxazolidine structure may also possess similar anti-inflammatory capabilities.
Case Study 1: Antimicrobial Testing
In a controlled study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. Among them, several showed significant inhibition against Gram-positive and Gram-negative bacteria. The structure of the tested compounds was systematically varied to assess the impact on biological activity .
Case Study 2: Neuroprotection
A study involving PDTC demonstrated its ability to protect against oxidative stress-induced neuronal damage by enhancing the antioxidative environment in astrocytes. This suggests that this compound could have similar neuroprotective effects due to its structural analogies with PDTC .
The proposed mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activation : Activation of Nrf2 leading to enhanced expression of antioxidant enzymes.
- NF-κB Inhibition : Modulation of inflammatory cytokines through inhibition of NF-κB signaling.
- Cell Cycle Regulation : Potentially inducing cell cycle arrest in cancer cells through oxidative stress pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
